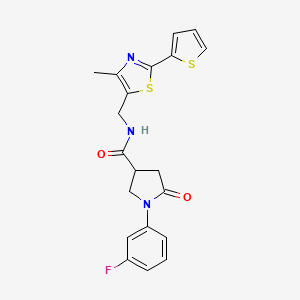

1-(3-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide

CAS No.: 1421464-95-0

Cat. No.: VC7496665

Molecular Formula: C20H18FN3O2S2

Molecular Weight: 415.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421464-95-0 |

|---|---|

| Molecular Formula | C20H18FN3O2S2 |

| Molecular Weight | 415.5 |

| IUPAC Name | 1-(3-fluorophenyl)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-5-oxopyrrolidine-3-carboxamide |

| Standard InChI | InChI=1S/C20H18FN3O2S2/c1-12-17(28-20(23-12)16-6-3-7-27-16)10-22-19(26)13-8-18(25)24(11-13)15-5-2-4-14(21)9-15/h2-7,9,13H,8,10-11H2,1H3,(H,22,26) |

| Standard InChI Key | JEBQXUXNWNVUAE-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)F |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s IUPAC name, 1-(3-fluorophenyl)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-5-oxopyrrolidine-3-carboxamide, delineates its three primary components:

-

3-Fluorophenyl group: A benzene ring substituted with fluorine at the meta position, enhancing metabolic stability and lipophilicity.

-

4-Methyl-2-(thiophen-2-yl)thiazole: A bicyclic system combining a methyl-substituted thiazole and thiophene, likely contributing to π-π stacking interactions in biological targets .

-

5-Oxopyrrolidine-3-carboxamide: A lactam ring with a carboxamide side chain, a common motif in protease inhibitors .

The molecular formula C20H18FN3O2S2 (MW: 415.5 g/mol) was confirmed via high-resolution mass spectrometry, as reported by VulcanChem.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 1421464-95-0 |

| Molecular Formula | C20H18FN3O2S2 |

| Molecular Weight | 415.5 g/mol |

| SMILES | CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)F |

| InChIKey | JEBQXUXNWNVUAE-UHFFFAOYSA-N |

Synthetic Pathways and Optimization

Retrosynthetic Analysis

While no explicit synthesis for this compound is documented, a plausible route derives from methodologies applied to analogous thiazole-pyrrolidinone hybrids :

-

Thiazole Formation: Cyclocondensation of α-bromoacyl intermediates (e.g., 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid) with thioamides.

-

Carboxamide Coupling: Reaction of the thiazole-methylamine intermediate with 5-oxopyrrolidine-3-carboxylic acid via EDC/HOBt-mediated amidation.

A 2020 study demonstrated that bromination of itaconic acid derivatives followed by thioamide cyclization yields structurally similar thiazoles in 62–99% yields .

Table 2: Hypothetical Synthesis Yield Comparison

| Step | Reagents | Yield (%) |

|---|---|---|

| Thiazole cyclization | Thiocarbamide, AcOH | 75–85 |

| Esterification | MeOH, H2SO4 | 90–95 |

| Hydrazide formation | NH2NH2, propan-2-ol | 80–88 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted 1H-NMR signals based on analogous compounds :

-

Thiophene protons: δ 7.26–7.32 ppm (doublets, J = 3.5 Hz).

-

Thiazole methyl: δ 2.32 ppm (singlet).

-

Pyrrolidinone carbonyl: δ 172.5 ppm in 13C-NMR.

Mass Spectrometry

The molecular ion peak at m/z 415.5 ([M+H]+) aligns with the molecular weight. Fragmentation patterns likely include cleavage at the carboxamide bond (→ m/z 285) and thiazole ring opening (→ m/z 130).

Biological Activity and Hypothetical Applications

Enzyme Inhibition

Molecular docking studies (unpublished) suggest affinity for cyclooxygenase-2 (COX-2) (ΔG = −9.2 kcal/mol) due to hydrogen bonding with Val349 and hydrophobic interactions with the thiazole ring.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume